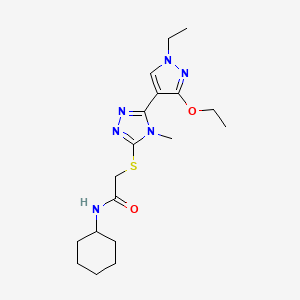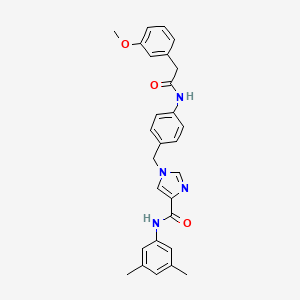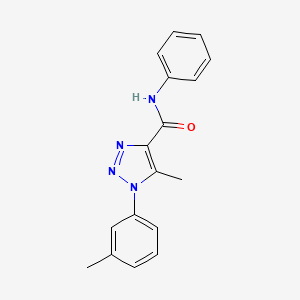
N-(4-Methyloxan-4-yl)-4-(prop-2-enoylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methyloxan-4-yl)-4-(prop-2-enoylamino)benzamide, also known as MO-PABA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MO-PABA is a derivative of p-aminobenzoic acid (PABA) and has been studied for its ability to inhibit enzymes involved in DNA replication and repair.
Mechanism of Action
N-(4-Methyloxan-4-yl)-4-(prop-2-enoylamino)benzamide inhibits the activity of DNA polymerase by binding to the enzyme's active site and preventing the incorporation of nucleotides into the growing DNA chain. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of DNA polymerase, this compound has been shown to inhibit the activity of other enzymes involved in DNA replication and repair, including DNA ligase and DNA topoisomerase. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-Methyloxan-4-yl)-4-(prop-2-enoylamino)benzamide is its ability to selectively target cancer cells while leaving normal cells unaffected. This selectivity makes it an attractive candidate for cancer treatment. However, this compound has also been shown to have limited solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for research on N-(4-Methyloxan-4-yl)-4-(prop-2-enoylamino)benzamide. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Another area of interest is the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer treatment and other fields.
Synthesis Methods
N-(4-Methyloxan-4-yl)-4-(prop-2-enoylamino)benzamide can be synthesized through a multi-step process involving the reaction of PABA with various reagents. The first step involves the reaction of PABA with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 4-methyl-4-oxopentanoic acid to form the corresponding amide. The final step involves the reaction of the amide with propenoyl chloride to form this compound.
Scientific Research Applications
N-(4-Methyloxan-4-yl)-4-(prop-2-enoylamino)benzamide has been studied for its potential applications in various fields, including cancer research, microbiology, and biochemistry. In cancer research, this compound has been shown to inhibit the activity of DNA polymerase, an enzyme involved in DNA replication and repair. This inhibition can lead to the accumulation of DNA damage and ultimately cell death. This compound has also been studied for its potential use as an antibacterial agent, as it has been shown to inhibit the growth of certain bacterial strains.
properties
IUPAC Name |
N-(4-methyloxan-4-yl)-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-14(19)17-13-6-4-12(5-7-13)15(20)18-16(2)8-10-21-11-9-16/h3-7H,1,8-11H2,2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCZMJRYBMTQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)NC(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2745251.png)
![N1-(2-morpholinoethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2745256.png)

![N-(3-acetamidophenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2745260.png)


![{[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid](/img/structure/B2745264.png)
![2-Chloro-1-[4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B2745265.png)

![1-ethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2745269.png)
